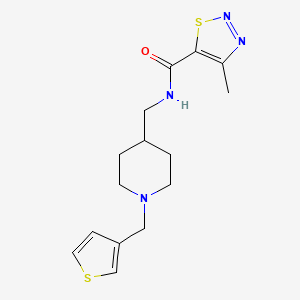

4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 3. The carboxamide at position 5 is linked via a methylene bridge to a piperidine ring, which is further substituted at the 1-position with a thiophen-3-ylmethyl group.

Properties

IUPAC Name |

4-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS2/c1-11-14(22-18-17-11)15(20)16-8-12-2-5-19(6-3-12)9-13-4-7-21-10-13/h4,7,10,12H,2-3,5-6,8-9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYXZZIZOAJWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Piperidine Derivative Preparation: The piperidine moiety is often prepared by reacting piperidine with various alkylating agents to introduce the thiophen-3-ylmethyl group.

Coupling Reaction: The final step involves coupling the thiadiazole derivative with the piperidine derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane or DMF (dimethylformamide).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Automated Synthesis: Using robotic systems to handle multiple reaction steps.

Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen, using alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the thiophene and piperidine moieties.

Reduction: Reduced forms of the thiadiazole ring.

Substitution: Alkylated or sulfonated derivatives at the piperidine nitrogen.

Scientific Research Applications

4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole class and is of interest for its potential therapeutic applications. Specifically, it may modulate cannabinoid receptors, which are involved in various physiological processes and diseases.

Synthesis and Structure

The synthesis of this compound involves multiple steps, including the formation of the thiadiazole ring and functionalization with piperidine and thiophene moieties. The molecular structure consists of a thiadiazole ring with a methyl group at position 4, and a piperidine ring connected through a methylene bridge to a thiophene moiety.

Potential Applications

this compound has potential applications in scientific research:

- Cannabinoid Receptor Modulation This compound may modulate cannabinoid receptors, influencing neurotransmitter release and modulating pain perception and inflammation.

- Drug Discovery and Development The synthesis and characterization of this compound have been documented in scientific literature, including patents and research articles focused on novel drug discovery and development.

- Scientific Research It is used as a building block for synthesizing complex molecules and is investigated as a ligand in receptor studies.

- Pharmacological Properties It is explored for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. These include:

Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis.

Receptor Binding: It can bind to specific receptors on the cell surface, altering cellular signaling pathways and leading to changes in cell behavior.

Induction of Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Structural Analogues of 1,2,3-Thiadiazole Derivatives

Paulrasu et al. (2014) :

- Core Structure : 1,2,3-thiadiazole with a carbohydrazide group at position 4.

- Substituents : Piperidin-4-ylidene substituted with diaryl and alkyl groups.

- Activities : Demonstrated antioxidant (IC₅₀: 12–18 µM), antitumor (IC₅₀: 8–15 µM against MCF-7 cells), and antimicrobial (MIC: 25–50 µg/mL against S. aureus) properties.

- Key Difference : The carbohydrazide group in this analog may reduce metabolic stability compared to the carboxamide in the target compound, which typically offers improved resistance to hydrolysis .

Thiazole-Based Carboxamides

4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () :

- Core Structure : Thiazole instead of thiadiazole.

- Substituents : Pyridinyl and trifluoromethylphenyl groups.

- Hypothesized Activities : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine may improve solubility. Thiazoles are often explored for kinase inhibition or antimicrobial activity, but the absence of a piperidine scaffold limits conformational flexibility compared to the target compound .

1,3,4-Thiadiazole Derivatives

N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide () :

- Core Structure : 1,3,4-thiadiazole instead of 1,2,3-thiadiazole.

- Substituents : Piperidin-3-yl and 4-methylphenyl groups.

- The piperidin-3-yl substitution may create steric hindrance compared to the 4-methylpiperidine in the target compound .

Comparative Analysis Table

Research Implications

- Metabolic Stability : The carboxamide group in the target compound likely offers superior stability compared to carbohydrazides, making it more viable for drug development .

- Thiophene vs. Aryl Groups : The thiophen-3-ylmethyl substituent may enhance lipophilicity and π-stacking interactions compared to purely aromatic substituents in analogs .

Biological Activity

4-Methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which is known for its diverse biological activities, including antimicrobial and anticancer effects. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a piperidine moiety and a thiophene group. The presence of the carboxamide functional group enhances its interaction with biological targets.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits:

- Anticancer Activity : It has shown potential in inhibiting the growth of various cancer cell lines.

- Antimicrobial Activity : Preliminary studies indicate efficacy against Gram-positive bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.

- Receptor Modulation : The compound may interact with specific receptors involved in tumor growth and immune response.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiadiazole ring and substituents can significantly affect biological activity. For instance:

| Compound | IC50 (µM) | Notable Activities |

|---|---|---|

| 51am | 2.54 | c-Met inhibitor |

| 51ah | 9.26 | c-Met inhibitor |

| 51ak | 3.89 | c-Met inhibitor |

These findings suggest that the introduction of specific substituents can enhance potency against targets such as c-Met and VEGFR-2, which are critical in cancer progression .

Anticancer Activity

A study evaluated the anticancer potential of various thiadiazole derivatives against liver carcinoma cell lines (HEPG2). Compounds similar to this compound exhibited IC50 values ranging from 1.02 µM to 19.06 µM, indicating moderate to high anticancer activity compared to doxorubicin .

Antimicrobial Effects

Research has demonstrated that derivatives of thiadiazoles possess antimicrobial properties against pathogens like Staphylococcus aureus and Candida albicans. The disk diffusion method confirmed significant inhibition zones, suggesting effective antimicrobial action .

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives is influenced by their lipophilicity, which affects absorption and distribution within biological systems. Compounds with optimal lipophilicity show better bioavailability and therapeutic efficacy .

Q & A

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Metabolic Stability : Test liver microsome stability (e.g., rat/human) to identify rapid degradation .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .

- Formulation Adjustments : Improve solubility via nanoemulsions or cyclodextrin complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.